(3-Aminophenyl)(2-chlorophenyl)methanone
Overview
Description
(3-Aminophenyl)(2-chlorophenyl)methanone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group at the third position and the other phenyl ring is substituted with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(2-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 3-Aminobenzoyl chloride and 2-Chlorobenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (DCM).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted benzophenones.
Scientific Research Applications
(3-Aminophenyl)(2-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (2-Aminophenyl)(2-chlorophenyl)methanone
- (2-Aminophenyl)(3-chlorophenyl)methanone
- (3-Aminophenyl)(phenyl)methanone
Comparison:
- (2-Aminophenyl)(2-chlorophenyl)methanone: Similar structure but with the amino group at the second position, which may affect its reactivity and biological activity.
- (2-Aminophenyl)(3-chlorophenyl)methanone: The chlorine atom is at the third position, potentially altering its chemical properties and applications.
- (3-Aminophenyl)(phenyl)methanone: Lacks the chlorine substitution, which can influence its chemical behavior and utility in different reactions.
The uniqueness of (3-Aminophenyl)(2-chlorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(3-aminophenyl)-(2-chlorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDESIHNRSKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596069 | |
Record name | (3-Aminophenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-34-1 | |
Record name | (3-Aminophenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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